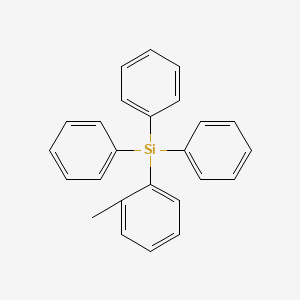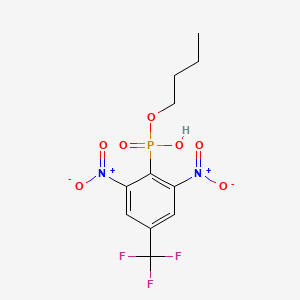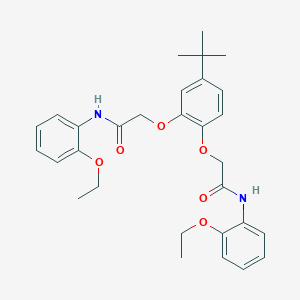
Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El benceno, 1-bromo-2,4,5-trimetil-3,6-dinitro-, es un compuesto orgánico con la fórmula molecular C9H10BrN2O4. Es un derivado del benceno, caracterizado por la presencia de grupos bromo, metil y nitro unidos al anillo bencénico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de benceno, 1-bromo-2,4,5-trimetil-3,6-dinitro-, generalmente implica la nitración de 1-bromo-2,4,5-trimetilbenceno. El proceso de nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico bajo condiciones controladas de temperatura para introducir grupos nitro en las posiciones deseadas en el anillo bencénico.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de nitración similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de separación avanzadas pueden mejorar la eficiencia del proceso de producción.
Tipos de Reacciones:
Reacciones de sustitución: El benceno, 1-bromo-2,4,5-trimetil-3,6-dinitro-, puede sufrir reacciones de sustitución nucleofílica donde el átomo de bromo es reemplazado por otros nucleófilos.
Reacciones de reducción: Los grupos nitro en el compuesto pueden reducirse a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.
Reacciones de oxidación: Los grupos metilo pueden oxidarse a ácidos carboxílicos en condiciones oxidativas fuertes.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Reactivos como hidróxido de sodio o cianuro de potasio en solventes polares.
Reducción: Gas hidrógeno con paladio sobre carbón (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en medio ácido.
Productos principales:
Sustitución: Los productos dependen del nucleófilo utilizado, como el 1-ciano-2,4,5-trimetil-3,6-dinitrobenceno.
Reducción: 1-bromo-2,4,5-trimetil-3,6-diaminobenceno.
Oxidación: Ácido 1-bromo-2,4,5-trimetil-3,6-dinitrobenzoico.
Aplicaciones Científicas De Investigación
El benceno, 1-bromo-2,4,5-trimetil-3,6-dinitro-, tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el estudio de los efectos de los compuestos nitroaromáticos en los sistemas biológicos.
Medicina: Investigado por su potencial como precursor en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del benceno, 1-bromo-2,4,5-trimetil-3,6-dinitro-, implica su interacción con varios objetivos moleculares dependiendo del tipo de reacción que sufre. Por ejemplo, en reacciones de sustitución nucleofílica, el átomo de bromo actúa como un grupo saliente, permitiendo que el nucleófilo ataque el átomo de carbono. En las reacciones de reducción, los grupos nitro se reducen a grupos amino a través de procesos de transferencia de electrones facilitados por los agentes reductores.
Compuestos similares:
- Benceno, 1-bromo-2,4,5-trimetil-
- Benceno, 1-bromo-2,4,6-trimetil-
- Benceno, 1-bromo-3,5-dinitro-
Comparación: El benceno, 1-bromo-2,4,5-trimetil-3,6-dinitro-, es único debido a las posiciones específicas de los grupos bromo, metil y nitro en el anillo bencénico. Esta disposición única afecta su reactividad y los tipos de reacciones que puede sufrir en comparación con otros compuestos similares. Por ejemplo, la presencia de dos grupos nitro en las posiciones 3 y 6 lo hace más susceptible a las reacciones de reducción en comparación con los compuestos con menos grupos nitro.
Comparación Con Compuestos Similares
- Benzene, 1-bromo-2,4,5-trimethyl-
- Benzene, 1-bromo-2,4,6-trimethyl-
- Benzene, 1-bromo-3,5-dinitro-
Comparison: Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- is unique due to the specific positions of the bromine, methyl, and nitro groups on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo compared to other similar compounds. For instance, the presence of two nitro groups in the 3 and 6 positions makes it more susceptible to reduction reactions compared to compounds with fewer nitro groups.
Propiedades
Número CAS |
5877-60-1 |
|---|---|
Fórmula molecular |
C9H9BrN2O4 |
Peso molecular |
289.08 g/mol |
Nombre IUPAC |
1-bromo-2,4,5-trimethyl-3,6-dinitrobenzene |
InChI |
InChI=1S/C9H9BrN2O4/c1-4-5(2)9(12(15)16)7(10)6(3)8(4)11(13)14/h1-3H3 |
Clave InChI |
ZMHKCOHMNLOBFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)Br)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


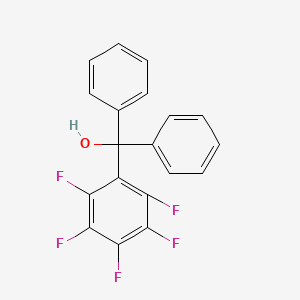

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)
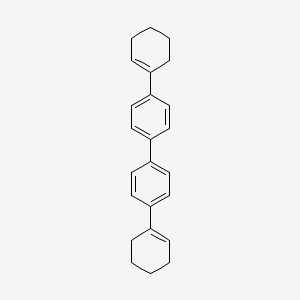
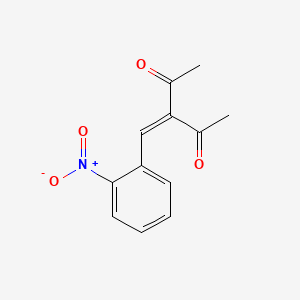
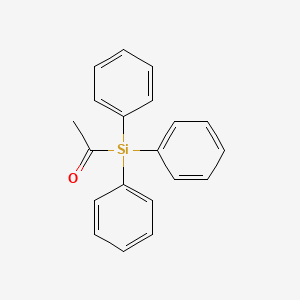

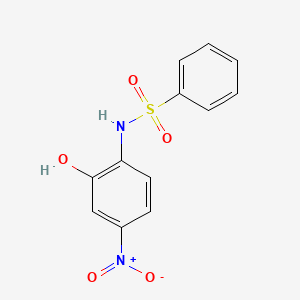

![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)
